12-Hydroxy-5-methyl-13-methylidene-7,9-dioxahexacyclo[8.6.2.211,14.01,8.05,17.011,16]icosan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-Hydroxy-5-methyl-13-methylidene-7,9-dioxahexacyclo[8.6.2.211,14.01,8.05,17.011,16]icosan-6-one involves a multi-step process starting from a readily prepared trans-6,6-bicyclic AB ring precursor. The highly bridged azapentacyclic core structure is constructed rapidly through a 14-step sequence .
Industrial Production Methods
Industrial production of this compound typically involves extraction from the roots of Spiraea japonica var. stellaris. The extraction process includes several purification steps to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
12-Hydroxy-5-methyl-13-methylidene-7,9-dioxahexacyclo[8.6.2.211,14.01,8.05,17.011,16]icosan-6-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols .
Scientific Research Applications
12-Hydroxy-5-methyl-13-methylidene-7,9-dioxahexacyclo[8.6.2.211,14.01,8.05,17.011,16]icosan-6-one has several scientific research applications:
Chemistry: Used as a model compound for studying complex molecular structures and reaction mechanisms.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 12-Hydroxy-5-methyl-13-methylidene-7,9-dioxahexacyclo[8.6.2.211,14.01,8.05,17.011,16]icosan-6-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and modulating their activity. This interaction can lead to various cellular responses, including changes in gene expression, enzyme activity, and cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Spiramilactone A: Another diterpenoid with a similar structure but different functional groups.
Spiramilactone C: A related compound with variations in its molecular structure.
Uniqueness
12-Hydroxy-5-methyl-13-methylidene-7,9-dioxahexacyclo[8.6.2.211,14.01,8.05,17.011,16]icosan-6-one is unique due to its highly bridged azapentacyclic core structure and its specific biological activities. Its complex structure makes it a valuable compound for studying intricate molecular interactions and developing new therapeutic agents .
Properties
Molecular Formula |
C20H26O4 |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
12-hydroxy-5-methyl-13-methylidene-7,9-dioxahexacyclo[8.6.2.211,14.01,8.05,17.011,16]icosan-6-one |
InChI |
InChI=1S/C20H26O4/c1-10-11-4-7-20(15(10)21)13(8-11)19-6-3-5-18(2)12(19)9-14(20)23-17(19)24-16(18)22/h11-15,17,21H,1,3-9H2,2H3 |
InChI Key |
DNBGAGAUTOKWGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCC34C1CC(C56C3CC(CC5)C(=C)C6O)OC4OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.